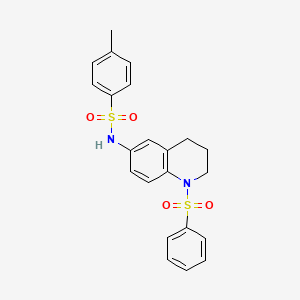
4-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide often involves multi-step reactions that introduce the phenylsulfonyl and tetrahydroquinolinyl groups to the benzenesulfonamide core. For instance, the interaction of N-(2-bromomethylphenyl)benzenesulfonamides with enolates of 1,3-dicarbonyl compounds yields N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives, demonstrating a cyclocondensation reaction approach to similar structures (Croce et al., 2006).
Molecular Structure Analysis
The detailed molecular structure of compounds within this chemical class is elucidated using techniques such as X-ray crystallography, which reveals the spatial arrangement of atoms and the molecular geometry. This structural information is crucial for understanding the compound's reactivity and interaction with biological targets. Studies on related tetrazole derivatives provide insight into the molecular architecture and the impact of substituents on the overall structure (Al-Hourani et al., 2015).
Scientific Research Applications
Synthesis and Chemical Behavior
Compounds related to 4-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide are often explored for their synthetic routes and chemical behavior. For example, the synthesis of 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives through cyclocondensation reactions involves interactions with N-(2-bromomethylphenyl)benzenesulfonamides, highlighting the compound's role in generating structurally complex and stereochemically defined molecules (Croce et al., 2006).
Molecular and Electronic Structure
Research into the molecular and electronic structures of sulfonamide derivatives, including studies on the crystal and molecular-electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, provides insight into their potential applications in materials science and molecular engineering. Such studies offer a deep understanding of the intermolecular interactions and the electronic characteristics of these compounds, facilitating their application in designing new materials with specific properties (Rublova et al., 2017).
Biological Applications
The biological applications of sulfonamide derivatives are vast, encompassing anticancer, anti-HIV, and enzyme inhibition activities. For instance, the synthesis and in vitro evaluation of new 2-mercaptobenzenesulfonamides demonstrate their potential as anticancer and anti-HIV agents, highlighting the therapeutic relevance of these compounds in medical research and drug development (Pomarnacka & Kornicka, 2001). Moreover, studies on sulfonamides as acetylcholinesterase and carbonic anhydrase inhibitors offer insights into their utility in treating neurodegenerative diseases and glaucoma, respectively (Bilginer et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on benzenesulfonamides are likely to involve the development of new derivatives with improved bioactivity and reduced side effects. This could involve modifications to the benzene ring or the sulfonamide group to alter the compound’s interactions with biological targets .
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-17-9-12-20(13-10-17)29(25,26)23-19-11-14-22-18(16-19)6-5-15-24(22)30(27,28)21-7-3-2-4-8-21/h2-4,7-14,16,23H,5-6,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDWJQZAFGWJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2497915.png)
![7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2497917.png)
![2-(4-ethoxyphenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2497919.png)

![4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2497922.png)

![6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2497924.png)




![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2497935.png)
![5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2497936.png)
![Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2497937.png)